(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride
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Overview
Description
(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of (3-Aminomethyl-indol-1-yl)acetic acid hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method involves the condensation of indole with formaldehyde and subsequent reaction with glycine to form the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-carboxaldehyde. While these compounds share a common indole nucleus, they differ in their functional groups and biological activities. This compound is unique due to its specific structure, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- Indole-3-acetic acid
- Indole-3-carboxaldehyde
- 1H-Indole-3-acetic acid derivatives
This detailed article provides a comprehensive overview of (3-Aminomethyl-indol-1-yl)acetic acid hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-[3-(aminomethyl)indol-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-5-8-6-13(7-11(14)15)10-4-2-1-3-9(8)10;/h1-4,6H,5,7,12H2,(H,14,15);1H |
InChI Key |
HMYZTGNOGUVRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)CN.Cl |
Origin of Product |
United States |
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